4-Chlorophthalonitrile
Overview
Description
4-Chlorophthalonitrile is a chemical compound that is part of the broader class of phthalonitriles. It is characterized by the presence of a chlorine atom attached to the phthalonitrile moiety. Phthalonitriles are important precursors in the synthesis of phthalocyanines, which are used in various applications such as dyes, pigments, and as catalysts in chemical reactions .
Synthesis Analysis
The synthesis of 4-chlorophthalonitrile-related compounds has been explored in various studies. For instance, 4-chloroaniline, a model compound, has been electrochemically oxidized in a water/acetonitrile mixture to produce derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide . Another study reported the synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, which involved the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate . Additionally, the synthesis of 4,5-dichlorophthalonitrile from 4,5-dichlorophthalic acid through a series of reactions including dehydration, imidization, ammonolysis, and further dehydration has been described .
Molecular Structure Analysis
The molecular structure of 4-chlorophthalonitrile derivatives has been investigated using various spectroscopic and computational methods. For example, the novel compound 4-(1-formylnaphthalen-2-yloxy)phthalonitrile was characterized by IR, UV-vis, NMR, and X-ray single-crystal determination, revealing a dihedral angle between the naphthalen and phthalonitrile planar groups . The molecular structure properties of 4,4'-oxydiphthalonitrile were also examined, combining spectral and computational analysis approaches .
Chemical Reactions Analysis
Chemical reactions involving 4-chlorophthalonitrile derivatives have been studied, such as the nucleophilic replacement of chlorine atoms in tetrachlorophthalonitrile by primary and secondary amines, leading to the synthesis of amino-substituted phthalonitriles and phthalocyanines . Moreover, the complete reductive dechlorination of 4-hydroxy-chlorothalonil by Dehalogenimonas populations has been reported, indicating the potential for biotransformation of chlorinated phthalonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorophthalonitrile derivatives have been analyzed through experimental and theoretical approaches. The electrochemical properties of 4-chloroaniline were studied using cyclic voltammetry and differential pulse voltammetry . Theoretical calculations, such as density functional theory (DFT) and Hartree-Fock (HF) methods, have been applied to predict the structural and spectroscopic data of these compounds . Additionally, molecularly imprinted polymers have been synthesized using 4-chlorophenol as a template to selectively extract substituted 4-chlorophenols and 4-nitrophenol from water, demonstrating the specificity of interactions based on the molecular structure .
Scientific Research Applications
Environmental Degradation and Bioremediation
Complete Reductive Dechlorination : 4-Chlorophthalonitrile undergoes microbial reductive dechlorination, showing its environmental degradation potential. Dehalogenimonas species play a key role in this process, which can be significant for environmental remediation of areas contaminated with similar compounds (Qiao et al., 2022).
Hydrolytic Dehalogenation : A novel hydrolytic dehalogenase was identified for chlorothalonil, a related compound, indicating potential applications in detoxifying environments contaminated with halogenated aromatics (Wang et al., 2010).
Chemical Sensing and Detection
Selective Sensing of 4-Chlorophenol : A graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrode was developed for the selective sensing of 4-chlorophenol, demonstrating the application of 4-Chlorophthalonitrile in developing sensitive environmental monitoring tools (Shabani‐Nooshabadi et al., 2016).
Photoelectrochemical Sensors : BiPO4 nanocrystal/BiOCl nanosheet heterojunctions and plasmonic Au/graphitic carbon nitride composites have been developed for the detection of 4-chlorophenol, highlighting the use of 4-Chlorophthalonitrile derivatives in advanced sensor technologies (Yan et al., 2019); (Xu et al., 2017).
Chemical Synthesis and Modification
Synthesis of Derivatives : 4-Chlorophthalonitrile is used in synthesizing various derivatives, such as sulfonaphthylazophenoxyphthalonitrile, which have distinct spectral and chemical properties, useful in various chemical applications (Tikhomirova et al., 2011).
Synthesis of 4,5-Dichlorophthalonitrile : The compound is also important in the synthesis of 4,5-dichlorophthalonitrile, indicating its role as a precursor in complex chemical synthesis processes (Wang Shu-zhao, 2008).
Corrosion Protection
- Adsorption on Mild Steel Surface : 4-Chlorophthalonitrile derivatives, like 4H-1,2,4-triazole, are effective in corrosion protection of mild steel, illustrating their potential in industrial applications, particularly in environments with hydrochloric acid (Bentiss et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-chlorobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSLISKYJBQHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170150 | |
Record name | 4-Chloro-1,2-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophthalonitrile | |
CAS RN |
17654-68-1 | |
Record name | 4-Chloro-1,2-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17654-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,2-dicyanobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017654681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17654-68-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1,2-dicyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,2-dicyanobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-1,2-DICYANOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ35RFZ33U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.